![molecular formula C24H20O12 B3028972 6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 438578-91-7](/img/structure/B3028972.png)
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Overview
Description
The compound “6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one” is a type of chemical entity . It is a subclass of biogenic coumarin . The compound has a mass of 322.04773804 dalton and a chemical formula of C₁₈H₁₀O₆ . It is found in the taxon Edgeworthia chrysantha and Edgeworthia gardneri .
Synthesis Analysis
The synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was described in a study . It was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The compound has a canonical SMILES representation as follows: O=C1OC=2C=C (OC3=CC=4C=CC (O)=CC4OC3=O)C=CC2C=C1 . This representation provides a text notation for the compound’s molecular structure.Scientific Research Applications
Spectroscopic Studies
6-Hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has been studied for its conformational and vibrational spectroscopic characteristics. Aydın and Özpozan (2020) conducted a comprehensive study using DFT/B3LYP and DFT/LSDA methods to analyze this compound, known as quercetin 3-D-galactoside (Q3G). They explored its potential energy surfaces, UV spectra, and hydrogen bond formations through natural bond orbital analysis and normal coordinate analysis (Aydın & Özpozan, 2020).
Solubility Studies
Studies have also been conducted on the solubility of compounds related to this chemical structure in ethanol-water solutions. Gong et al. (2012) investigated the solubility of various saccharides, including those with structural similarities to the compound , in ethanol-water mixtures. Their research provides insights into the behavior of these compounds in different solvent environments, which is crucial for pharmaceutical and chemical processing applications (Gong, Wang, Zhang, & Qu, 2012).
Computational Studies in Diabetes Management
The compound has been explored for its potential role in diabetes management. Muthusamy and Krishnasamy (2016) isolated a similar compound from Syzygium densiflorum and used a reverse pharmacophore mapping approach to identify its potential targets in diabetes management. Molecular docking and dynamics simulation studies were conducted to understand its interaction with various proteins involved in diabetes (Muthusamy & Krishnasamy, 2016).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand their molecular arrangement and hydrogen bonding patterns. Chen, Wang, Gao, and Niu (2008) analyzed the crystal structure of a similar compound, highlighting intra- and intermolecular hydrogen bonds and the absolute configuration of the molecule (Chen, Wang, Gao, & Niu, 2008).
Pharmacological Properties
This compound and its derivatives have been investigated for their anti-inflammatory, anti-allergic, and skin-protective effects. Min et al. (2021) explored the impact of saponarin, a similar flavone, on various cell lines, demonstrating its potential in preventing and relieving immune-related skin diseases (Min, Park, Yu, & Park, 2021).
Future Directions
properties
IUPAC Name |
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O12/c25-9-18-20(28)21(29)22(30)24(36-18)35-16-8-15-11(5-13(16)26)6-17(23(31)34-15)32-12-3-1-10-2-4-19(27)33-14(10)7-12/h1-8,18,20-22,24-26,28-30H,9H2/t18-,20-,21+,22-,24-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTZDZAXMZIKAN-BKSKZGTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21604673 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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